molecular formula C7H4ClNOS B1348873 5-Chloro-2-mercaptobenzoxazole CAS No. 22876-19-3

5-Chloro-2-mercaptobenzoxazole

Cat. No. B1348873
CAS RN: 22876-19-3
M. Wt: 185.63 g/mol
InChI Key: BOBIZYYFYLLRAH-UHFFFAOYSA-N
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Description

5-Chloro-2-mercaptobenzoxazole is a chemical compound with the empirical formula C7H4ClNOS . It is a heterocyclic compound that can be synthesized .


Synthesis Analysis

5-Chloro-2-mercaptobenzoxazole can be synthesized by reacting amino-4-chlorophenol, potassium hydroxide, and carbon disulfide in ethanol .


Molecular Structure Analysis

The molecular structure of 5-Chloro-2-mercaptobenzoxazole is a heterocycle . It has a molecular weight of 185.63 .


Chemical Reactions Analysis

5-Chloro-2-mercaptobenzoxazole reacts with iodine in a molar ratio of 1:1 to form a charge-transfer complex .


Physical And Chemical Properties Analysis

5-Chloro-2-mercaptobenzoxazole has a melting point of 280-285 °C .

Scientific Research Applications

Carbonic Anhydrase Inhibition

  • Scientific Field : Medicinal Chemistry
  • Application Summary : 5-Chloro-2-mercaptobenzoxazole is used as an organic scaffold in medicinal chemistry, specifically as an inhibitor of human carbonic anhydrases (hCAs), which are zinc-containing enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate ion and proton .
  • Methods of Application : The molecule’s inhibitory effect on hCAs was demonstrated through kinetic and structural studies .
  • Results : The molecule showed a novel binding mode to the enzyme active site, which could pave the way for the development of selective CA inhibitors .

Proteomics Research

  • Scientific Field : Proteomics
  • Application Summary : 5-Chloro-2-mercaptobenzoxazole finds application in the field of proteomics research, particularly in the study of protein-protein interactions.
  • Methods of Application : It serves as a cleavable crosslinker, a molecule that covalently links two protein molecules together.

Synthesis of Other Compounds

  • Scientific Field : Organic Chemistry
  • Application Summary : 5-Chloro-2-mercaptobenzoxazole may be used in the synthesis of other compounds such as 5-chloro-2-(4-methyl-1-piperazinyl)benzoxazole and 5-chloro-2-morpholin-4-yl-1,3-benzoxazole .
  • Methods of Application : The synthesis involves reacting amino-4-chlorophenol, potassium hydroxide and carbon disulfide in ethanol .

Biological Activities

  • Scientific Field : Biochemistry
  • Application Summary : 2-Mercaptobenzoxazoles and their derivatives, which include 5-Chloro-2-mercaptobenzoxazole, are known to possess several biological activities .
  • Methods of Application : These compounds are used in various biological studies due to their antibacterial, antifungal, anti-inflammatory, insecticidal, and herbicidal properties .

Fluorescent Dye

  • Scientific Field : Material Science
  • Application Summary : 2-Mercaptobenzoxazoles, including 5-Chloro-2-mercaptobenzoxazole, have been used in the creation of fluorescent dyes .
  • Methods of Application : These compounds are incorporated into dye structures due to their ability to fluoresce .

Photosensitizer

  • Scientific Field : Photodynamic Therapy
  • Application Summary : 2-Mercaptobenzoxazoles, including 5-Chloro-2-mercaptobenzoxazole, have been used as photosensitizers .
  • Methods of Application : These compounds are used in photodynamic therapy, a type of treatment that uses light-sensitive compounds to produce a form of oxygen that kills nearby cells .

Safety And Hazards

This compound is harmful if swallowed and causes skin and eye irritation. It may also cause respiratory irritation. It is recommended to avoid breathing dust, gas, or vapors, avoid contact with skin and eyes, use personal protective equipment, and ensure adequate ventilation .

Future Directions

While specific future directions for 5-Chloro-2-mercaptobenzoxazole were not found in the search results, it is worth noting that related compounds, such as 2-Mercaptobenzoxazoles, are being investigated for their potential as selective inhibitors in medicinal chemistry .

properties

IUPAC Name

5-chloro-3H-1,3-benzoxazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClNOS/c8-4-1-2-6-5(3-4)9-7(11)10-6/h1-3H,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOBIZYYFYLLRAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)NC(=S)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10177419
Record name Benzoxazole, 5-chloro-2-mercapto-
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Molecular Weight

185.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-2-mercaptobenzoxazole

CAS RN

22876-19-3
Record name 5-Chloro-2-mercaptobenzoxazole
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Record name Benzoxazole, 5-chloro-2-mercapto-
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Record name 5-Chloro-2-mercaptobenzoxazole
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Record name Benzoxazole, 5-chloro-2-mercapto-
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Record name 5-Chloro-2-mercaptobenzoxazole
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Synthesis routes and methods

Procedure details

2-Amino-4-chlorophenol (5.0 g, 35 mmol) and potassium hydroxide (2.34 g, 41.8 mmol) were dissolved in carbon disulfide (50 mL) and EtOH (75 mL), and the reaction mixture was heated to reflux. After 7 h, the reaction mixture was concentrated under reduced pressure. The material was taken up in EtOAc (100 mL) and 1M HCl (50 mL). The aqueous layer was separated, and the organic layer was washed with water (50 mL) and brine (50 mL). The organics were dried over Na2SO4, filtered, and concentrated under reduced pressure, yielding 5.71 g (89%) of the desired product as a brown solid. LC-MS: RT=7.60 min., [M+H]+=186.1.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
2.34 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Name
Quantity
75 mL
Type
solvent
Reaction Step Two
Yield
89%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
27
Citations
Ö Ergin, R Sillanpää, C Şafak, I Calis - … Crystallographica Section C …, 1994 - scripts.iucr.org
… Abstract (5-Chloro- 1,3-benzoxazol-2-ylthio)acetonitrile, C9H5- C1N2OS, was obtained by the reaction of chloro- acetonitrile with 5-chloro-2-mercaptobenzoxazole. The structure of the …
Number of citations: 1 scripts.iucr.org
Y Sato, M Yamada, S Yoshida, T Soneda… - Journal of medicinal …, 1998 - ACS Publications
… The 11.5 g of 5-chloro-2-mercaptobenzoxazole (9g) was obtained as a yellow powder and … , 6.5 mmol) was added to the solution of 5-chloro-2-mercaptobenzoxazole (9g; 1 g, 5.4 mmol) …
Number of citations: 170 pubs.acs.org
G Romeo, O Prezzavento, S Intagliata, V Pittalà… - European journal of …, 2019 - Elsevier
… As main scaffold of our new compounds, we used four different bicyclic heterocycles such as 5-chloro-2-mercaptobenzoxazole, 5-chloro-2-mercaptobenzothiazole, 5-chloro-2-…
Number of citations: 27 www.sciencedirect.com
GW Stewart, CA Baxter, E Cleator… - The Journal of Organic …, 2009 - ACS Publications
… To a mixture of 5-chloro-2-mercaptobenzoxazole (564 mg, 3.04 mmol) in dichloromethane (5 mL) was added oxalyl chloride (0.40 mL, 4.56 mmol). The reaction was cooled to 0 C and N…
Number of citations: 35 pubs.acs.org
R Mitra, AG Samuelson - European Journal of Inorganic …, 2014 - Wiley Online Library
… [Ru(η 6 -cymene)Cl 2 (5-chloro-2-mercaptobenzoxazole)] (H6): 5-Chloro-2-mercaptobenzoxazole (48.5 mg, 0.24 mmol) was added to a solution of [(η 6 -cymene)RuCl 2 ] 2 (75 mg, 0.12 …
M YAMADA, Y SATo, K KOBAYASHI, F KONNO… - 1998 - jlc.jst.go.jp
… 5-Chloro-2-(4-methyb1-piperazinyl)benz0xazo1e (lld) 5-Chloro-2mercaptobenzoxazole (9d, lg, 5.4 mmol) was treated with phosphorus pentachloride (1.35 g, 6.5 mmol) and the …
Number of citations: 0 jlc.jst.go.jp
B Erdönmez, MD Altıntop, G Akalın Çiftçi… - ACS …, 2023 - ACS Publications
… The base-catalyzed reaction of 5-chloro-2-mercaptobenzoxazole with ethyl chloroacetate yielded ethyl 2-[(5-chlorobenzoxazol-2-yl)thio]acetate (1), which subsequently underwent a …
Number of citations: 5 pubs.acs.org
Z Shi, W Li, H Pi, H Liu, H Chen, Y Wang, P Li… - European Polymer …, 2023 - Elsevier
Thiols have been investigated to play multiple roles in photoinitiation systems (PSs), but their static quenching occurred with photosensitizers and their dimerization remain major …
Number of citations: 2 www.sciencedirect.com
AL Moure, G Narula, F Sorrentino… - Journal of Medicinal …, 2020 - ACS Publications
… A suspension of 5-chloro-2-mercaptobenzoxazole (150 mg, 0.80 mmol), 4-chloro-1-(pyrrolidin-1-yl)butan-1-one (202.8 mg, 1.04 mmol), and Cs 2 CO 3 (526.6 mg, 1.60 mmol) in …
Number of citations: 11 pubs.acs.org
S Yoshida, T Watanabe, Y Sato - Bioorganic & medicinal chemistry, 2007 - Elsevier
… The 11.5 g of 5-chloro-2-mercaptobenzoxazole (7i) was obtained as a yellow powder and used in the next reaction without further purification. Phosphorus pentachloride (1.35 g, 6.5 …
Number of citations: 61 www.sciencedirect.com

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